Selank (diacetate)
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Overview
Description
Selank (diacetate) is a synthetic peptide compound known for its nootropic and anxiolytic properties. It was developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Selank is a heptapeptide with the sequence threonyl-lysyl-prolyl-arginyl-prolylglycyl-proline. It is a synthetic analogue of the naturally occurring peptide tuftsin, which is involved in the modulation of the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selank (diacetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Selank (diacetate) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions: Selank (diacetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions:
Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.
Oxidation: Mild oxidizing agents can be used to study the stability of Selank under oxidative stress.
Major Products Formed: The major products formed from the hydrolysis of Selank (diacetate) are its constituent amino acids and smaller peptide fragments .
Scientific Research Applications
Selank (diacetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and stability.
Biology: Investigated for its effects on the immune system and neurotransmitter regulation.
Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and cognitive disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
Selank (diacetate) is often compared to other nootropic and anxiolytic peptides, such as Semax. While both peptides have cognitive-enhancing and anxiolytic properties, Selank is unique in its ability to modulate the immune system and its lack of sedative effects .
Comparison with Similar Compounds
Semax: Another synthetic peptide with nootropic and neuroprotective effects.
Noopept: A peptide-like compound known for its cognitive-enhancing properties.
Cerebrolysin: A mixture of neuropeptides used for its neuroprotective and cognitive-enhancing effects.
Selank (diacetate) stands out due to its multifaceted action on both the central nervous system and the immune system, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C37H65N11O13 |
---|---|
Molecular Weight |
872.0 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1 |
InChI Key |
VHEHIIUPYDNNTE-UXAXJNOXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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